3-Bromo-2-fluoro-5-methylbenzaldehyde

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

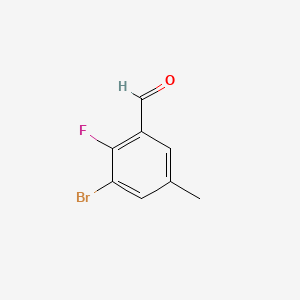

The molecular architecture of 3-bromo-2-fluoro-5-methylbenzaldehyde follows a systematic substitution pattern on a benzaldehyde framework. The compound's International Union of Pure and Applied Chemistry name precisely describes the positions of three substituents relative to the aldehyde carbon at position 1 of the benzene ring. The bromine atom occupies position 3, the fluorine atom is located at position 2, and the methyl group resides at position 5, creating a specific geometric arrangement that defines the compound's chemical identity.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation "Cc1cc(Br)c(F)c(C=O)c1" clearly indicates the connectivity pattern, while the International Chemical Identifier string "InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3" provides a standardized structural description. The International Chemical Identifier Key "UWXZGMZIJCSQAE-UHFFFAOYSA-N" serves as a unique identifier for database searches and chemical registration purposes.

The benzaldehyde core structure features a planar aromatic ring system with the aldehyde group extending from the ring plane. The carbon-oxygen double bond of the aldehyde group typically adopts a planar configuration, allowing for potential conjugation with the aromatic system. The specific positioning of substituents creates distinct steric and electronic environments around the aldehyde functionality, influencing both reactivity patterns and intermolecular interactions.

特性

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXZGMZIJCSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681848 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-03-4 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reagents and Conditions

Bromine (Br₂) or bromine donors like N-bromosuccinimide (NBS) are commonly used. In a representative procedure, 2-fluoro-5-methylbenzaldehyde is dissolved in dichloromethane (DCM) or acetic acid, followed by slow addition of Br₂ at 0–5°C. The reaction is stirred for 4–6 hours, after which the product is isolated via aqueous workup and crystallization.

Example Protocol

-

Substrate : 2-Fluoro-5-methylbenzaldehyde (1.0 equiv, 1 mol)

-

Brominating Agent : Br₂ (1.05 equiv)

-

Solvent : DCM (160 mL)

-

Temperature : 0–5°C

Ultrasonic irradiation has been shown to enhance reaction rates and yields by improving mass transfer. For instance, combining Br₂ with sodium bromide (NaBr) and sodium hypochlorite (NaClO) under ultrasound achieves 90–92% yield within 1 hour, avoiding excessive bromine use.

Halogen Exchange via Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway, particularly useful when direct bromination is hindered by steric or electronic factors. This method involves diazotization of an amino precursor followed by bromine substitution.

Reaction Mechanism

-

Diazotization : 2-Fluoro-5-methylaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Bromination : The diazonium salt reacts with CuBr or HBr in the presence of a catalyst, yielding this compound after oxidation.

Optimized Parameters

-

Diazotization : HCl (35%, 100 mL), NaNO₂ (1.02 equiv), 0°C, 30 min

-

Bromination : CuBr (0.1 equiv), H₂O/DCM biphasic system, 25°C, 2 h

-

Oxidation : NaClO (8% aqueous, 1.04 equiv), 25°C, 1 h

Catalytic Bromination Using Transition Metals

Transition metal catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), enable milder conditions and improved selectivity. These catalysts activate Br₂ or Br donors, facilitating electrophilic attack at the desired position.

FeCl₃-Catalyzed Bromination

In a typical procedure, 2-fluoro-5-methylbenzaldehyde is reacted with Br₂ (1.03 equiv) in the presence of FeCl₃ (5 mol%) in DCM at 25°C. The reaction completes within 2 hours, affording the product in 88% yield after crystallization.

Key Advantages

-

Reduced bromine usage (1.03 vs. 1.2 equiv in non-catalytic methods)

-

Lower environmental impact due to minimized Br₂ waste

Green Chemistry Approaches

Recent advancements prioritize sustainability, replacing hazardous reagents with safer alternatives. For example, sodium bromide and sodium hypochlorite can generate in situ bromine, reducing the need for liquid Br₂.

NaBr/NaClO System

-

Substrate : 2-Fluoro-5-methylbenzaldehyde (1.0 mol)

-

Reagents : NaBr (1.01 mol), NaClO (8% aqueous, 1.02 mol), HCl (35%, 100 mL)

-

Solvent : DCM/H₂O biphasic

-

Conditions : Ultrasonic irradiation, 25°C, 1 h

This method eliminates direct Br₂ handling, enhancing safety and scalability.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and reproducibility. A patented method employs continuous flow reactors to maintain precise temperature control and mixing, achieving 93% yield with 99% purity.

Process Summary

-

Feedstock Preparation : 2-Fluoro-5-methylbenzaldehyde and NaBr dissolved in DCM.

-

Reaction : Mixed with HCl and NaClO in a flow reactor (residence time: 30 min).

-

Workup : Continuous phase separation, solvent recovery, and crystallization.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Safety |

|---|---|---|---|---|

| Direct Bromination | Br₂, DCM | 85–90 | 98–99 | Moderate risk |

| Sandmeyer Reaction | NaNO₂, CuBr | 75–80 | 95–97 | High risk (toxic gases) |

| Catalytic (FeCl₃) | Br₂, FeCl₃ | 88 | 99 | Low risk |

| Green (NaBr/NaClO) | NaBr, NaClO | 91 | 99.2 | Low risk |

化学反応の分析

Types of Reactions: 3-Bromo-2-fluoro-5-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Halogen exchange or other nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-2-fluoro-5-methylbenzoic acid, while reduction could produce 3-bromo-2-fluoro-5-methylbenzyl alcohol .

科学的研究の応用

3-Bromo-2-fluoro-5-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved are typically related to the functional groups present on the compound, such as the aldehyde group, which can undergo nucleophilic addition reactions .

類似化合物との比較

Substituent Position and Electronic Effects

The table below compares 3-Bromo-2-fluoro-5-methylbenzaldehyde with analogs differing in substituent positions or functional groups:

Physical and Chemical Properties

Reactivity :

- The methyl group in This compound provides moderate steric hindrance, balancing reactivity in nucleophilic substitutions. In contrast, the trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3) enhances electron withdrawal, accelerating electrophilic aromatic substitution but reducing solubility in polar solvents .

- The hydroxyl group in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde enables hydrogen bonding, making it more soluble in aqueous media but less stable under acidic conditions .

Thermal Stability :

Research Findings and Structural Insights

- Crystallographic Studies: Analogous brominated aldehydes, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, form intramolecular hydrogen bonds that stabilize their crystal lattices, a feature less pronounced in the target compound due to the absence of a hydroxyl group .

- Synthetic Utility :

- The methyl group in This compound facilitates regioselective coupling reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives .

生物活性

3-Bromo-2-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with significant biological activity, particularly in medicinal chemistry and biochemical research. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical pathways.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrF

- CAS Number : 1257665-03-4

The presence of bromine and fluorine substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, influencing several cellular processes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The aldehyde functional group is particularly reactive, allowing for interaction with the active sites of these enzymes .

- Cell Signaling Modulation : It has been observed to affect cell signaling pathways, potentially altering gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis.

- Cell Membrane Permeability : Studies suggest that this compound can alter the permeability of cell membranes, impacting the transport mechanisms of various molecules across cellular barriers.

Case Studies and Experimental Data

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this molecule were tested against U87MG glioblastoma cells, showing significant inhibition of cell growth at micromolar concentrations .

- Synthesis and Derivatives : The compound serves as a precursor for synthesizing various biologically active derivatives. For example, the bromination of related benzaldehydes has led to the discovery of new compounds with enhanced biological activities, including anti-inflammatory and antiviral properties .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-5-methylbenzaldehyde, and how are reaction conditions optimized?

A common method involves sequential halogenation and formylation. For example:

Bromination : Start with a pre-functionalized precursor (e.g., 5-methylsalicylaldehyde derivative). Bromination at the meta position can be achieved using NBS or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF under microwave-assisted conditions) or via Balz-Schiemann reaction .

Formylation : Apply the Vilsmeier–Haack reaction (POCl₃/DMF) to introduce the aldehyde group.

Optimization : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation. Reaction temperatures (typically 0–80°C) and stoichiometric ratios are adjusted based on TLC/HPLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aldehyde proton at ~10 ppm, aromatic splitting patterns) .

- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations .

- HPLC : Quantify purity (>98% for synthetic batches) .

- X-ray Crystallography : Resolve steric effects of the methyl and halogen substituents (if crystalline) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (argon) at 2–8°C to prevent aldehyde oxidation and bromine dissociation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of aldehydes and halogenated aromatics .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of substitution reactions involving this compound?

- Electronic Factors : The electron-withdrawing aldehyde group directs electrophilic substitution to the para position, while the methyl group (electron-donating) enhances ortho/para reactivity. Fluorine’s strong electronegativity further deactivates the ring .

- Steric Effects : The 3-bromo and 5-methyl groups create steric hindrance, favoring reactions at less hindered positions (e.g., Suzuki couplings at the 2-fluoro position) .

- Case Study : Compare with 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1), where the absence of a methyl group increases reactivity at the 5-position .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the aldehyde group’s LUMO often interacts with palladium catalysts in Suzuki-Miyaura couplings .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design derivatives for drug discovery .

Q. What methodologies resolve contradictions in reported reaction yields or byproduct formation?

- Control Experiments : Replicate reactions under varying conditions (e.g., catalyst purity, solvent polarity) to identify critical variables.

- Byproduct Analysis : Use LC-MS to detect halogen displacement products (e.g., debromination under basic conditions) .

- Meta-Analysis : Compare datasets from similar compounds (e.g., 5-Bromo-2-fluorobenzaldehyde, CAS 93777-26-5) to isolate substituent-specific effects .

Q. How is this compound utilized in designing enzyme inhibitors or bioactive ligands?

- Pharmaceutical Intermediates : Serve as a precursor for trifluoromethyl-containing drugs (e.g., kinase inhibitors) by functionalizing the aldehyde group into imine or hydrazone moieties .

- Ligand Synthesis : Chelate metals (e.g., Pd, Cu) for catalytic applications. The fluorine atom enhances binding specificity in coordination complexes .

Comparison Table: Key Derivatives and Their Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。